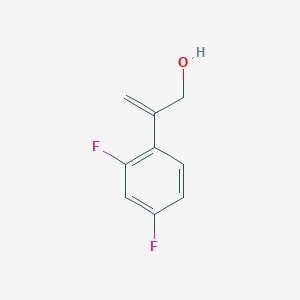

2-(2,4-Difluorophenyl)prop-2-en-1-ol

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,12H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONDTFNGQQZTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450795 | |

| Record name | 2-(2,4-difluorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141113-36-2 | |

| Record name | 2-(2,4-difluorophenyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,4-Difluorophenyl)prop-2-en-1-ol, with the CAS number 141113-36-2, is a fluorinated aromatic alcohol. Its structure, featuring a difluorophenyl group attached to an allylic alcohol moiety, makes it a compound of interest in medicinal chemistry and organic synthesis. Notably, it serves as an intermediate in the preparation of antifungal agents.[1] The presence of fluorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological activities, drawing on available data and information from related compounds where specific data for the target molecule is limited.

Chemical and Physical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. The following tables summarize the known and predicted physicochemical properties.

Table 1: General Chemical Properties

| Property | Value | Source |

| CAS Number | 141113-36-2 | [1][2][3][4][5] |

| Molecular Formula | C₉H₈F₂O | [1][2][3] |

| Molecular Weight | 170.16 g/mol | [1][2] |

| IUPAC Name | This compound | [3] |

| Appearance | White/off-white or light yellow solid/liquid | [2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source/Notes |

| pKa | 14.07 ± 0.10 | Predicted[1] |

| XLogP3-AA | 2.3 | Predicted |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 20.2 Ų | |

| Complexity | 170 | Predicted[1] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol. |

Spectroscopic Data (Representative)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of a related compound, 2-phenyl-2-propanol, shows characteristic peaks for the aromatic protons, the hydroxyl proton, and the methyl protons.[6] For this compound, one would expect to see signals corresponding to the vinyl protons, the methylene protons of the alcohol, the hydroxyl proton, and complex splitting patterns for the aromatic protons due to fluorine coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum of a similar compound, 2-phenyl-2-propanol, would show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.[7] Other expected peaks for the target molecule would include C-H stretching of the aromatic and vinyl groups, C=C stretching of the vinyl and aromatic groups, and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum of 2-phenylprop-2-en-1-ol would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of water and other fragments.[8] For this compound, the molecular ion peak would be observed at m/z 170.16.

Experimental Protocols

Synthesis of 2-Arylprop-2-en-1-ols (Representative Protocol)

Reaction Scheme:

-

Formation of Grignard Reagent: 2,4-Difluorobromobenzene + Mg → 2,4-Difluorophenylmagnesium bromide

-

Reaction with Propargyl Alcohol: 2,4-Difluorophenylmagnesium bromide + Propargyl alcohol → Intermediate

-

Work-up and Purification: Acidic work-up followed by extraction and chromatographic purification.

Detailed Methodology (Hypothetical):

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine and gently heat to activate the magnesium. Add a solution of 2,4-difluorobromobenzene (1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once the reaction starts, add the remaining 2,4-difluorobromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Reaction with Propargyl Alcohol: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propargyl alcohol (0.9 eq) in anhydrous THF dropwise to the Grignard reagent. Stir the reaction mixture at 0 °C for one hour and then at room temperature for two hours.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound.

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity Assessment

While no specific biological activity data is available for this compound, as an allylic alcohol, its potential cytotoxicity can be inferred. Allyl alcohols are known to be metabolized by alcohol dehydrogenase to the highly reactive α,β-unsaturated aldehyde, acrolein. Acrolein is a potent cytotoxic agent that can induce oxidative stress, endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, apoptosis.[9][10][11]

Primary hepatocytes are a relevant cell model to study the metabolism-dependent toxicity of compounds like allylic alcohols.

Protocol for Isolation of Mouse Hepatocytes:

This protocol is a modification of the two-step collagenase perfusion method.[12]

-

Anesthesia and Surgery: Anesthetize a mouse according to approved institutional animal care and use committee protocols. Surgically expose the portal vein and inferior vena cava.

-

Perfusion: Cannulate the portal vein and perfuse the liver with a calcium-free buffer to loosen cell junctions, followed by a buffer containing collagenase to digest the extracellular matrix.

-

Cell Dissociation and Isolation: After perfusion, carefully remove the liver and gently dissociate the cells in a culture dish containing wash medium. Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.

-

Hepatocyte Enrichment: Enrich for hepatocytes by repeated low-speed centrifugation (e.g., 50 x g for 2-5 minutes). The hepatocyte pellet is retained, while non-parenchymal cells remain in the supernatant.

-

Cell Plating: Resuspend the final hepatocyte pellet in appropriate culture medium and plate onto collagen-coated culture dishes. Allow the cells to attach for several hours before initiating experiments.

LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis, making it a reliable marker for cytotoxicity.

Protocol for LDH Assay:

-

Cell Treatment: Plate hepatocytes in a 96-well plate and treat with various concentrations of this compound for a defined period (e.g., 24 hours). Include vehicle-treated cells as a negative control and cells treated with a lysis buffer as a positive control for maximum LDH release.

-

Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect a portion of the supernatant from each well.

-

LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reagent mixture, which typically contains lactate, NAD+, and a diaphorase/tetrazolium salt system.

-

Absorbance Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.

Acrolein is known to deplete intracellular GSH levels.

Protocol for GSH Assay:

-

Cell Treatment and Lysis: Treat hepatocytes with the test compound as described for the LDH assay. After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Deproteinization: Deproteinize the cell lysates, for example, by adding metaphosphoric acid, and centrifuge to pellet the precipitated proteins.

-

GSH Measurement: The supernatant is then used for the quantification of GSH. A common method involves the reaction of GSH with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.

-

Data Analysis: Quantify the GSH concentration using a standard curve generated with known concentrations of GSH and normalize to the total protein content of the cell lysate.

Potential Signaling Pathways in Cytotoxicity

The cytotoxicity of allylic alcohols, mediated by acrolein, involves the activation of multiple stress-related signaling pathways, leading to apoptosis.

Caption: A simplified diagram of the signaling pathways involved in acrolein-induced apoptosis.

Acrolein can induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[9][10][11][12] It can trigger the activation of death receptors like Fas, leading to the activation of caspase-8.[9][12] Caspase-8 can then directly activate the executioner caspase-3 or cleave Bid to tBid, which translocates to the mitochondria to initiate the intrinsic pathway.[9] Acrolein also induces oxidative stress, leading to mitochondrial dysfunction, loss of mitochondrial membrane potential, and the release of cytochrome c, which results in the formation of the apoptosome and activation of caspase-9.[11] Furthermore, acrolein can induce ER stress, leading to the activation of caspase-12, which can also contribute to the activation of the caspase cascade.[9] All these pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell during apoptosis.

Safety and Handling

Based on the safety data sheet for this compound, the compound is classified as follows:

-

Acute toxicity, oral (Category 4), H302: Harmful if swallowed.

-

Skin corrosion/irritation (Category 2), H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation. [13]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[13]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

-

Do not ingest. If swallowed, seek immediate medical attention.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable intermediate in the synthesis of antifungal compounds. While specific experimental data for this molecule is limited, its chemical properties and potential biological activities can be inferred from its structural features and data from related compounds. The allylic alcohol moiety suggests a potential for metabolism-dependent cytotoxicity, likely proceeding through the formation of acrolein and the subsequent induction of cellular stress and apoptosis. Further research is warranted to fully characterize the physicochemical properties, develop optimized synthetic routes, and elucidate the specific biological activities and mechanisms of action of this compound. This guide provides a foundational resource for researchers and professionals working with or interested in this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 141113-36-2|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(2,4-Difluorophenyl)-2-propen-1-ol | 141113-36-2 [chemicalbook.com]

- 6. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR [m.chemicalbook.com]

- 7. 2-PHENYL-2-PROPANOL(617-94-7) IR Spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Acrolein induces apoptosis through the death receptor pathway in A549 lung cells: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acrolein induces a cellular stress response and triggers mitochondrial apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of the death receptor pathway of apoptosis by the aldehyde acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. angenechemical.com [angenechemical.com]

Technical Guide: 2-(2,4-Difluorophenyl)prop-2-en-1-ol (CAS No. 141113-36-2) - A Key Intermediate in Antifungal Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a critical intermediate in the synthesis of potent triazole antifungal agents, most notably Posaconazole. This document details the compound's chemical identity, its pivotal role in pharmaceutical synthesis, and provides a thorough experimental protocol for its preparation. Quantitative data and characterization details are presented to assist researchers in the replication and optimization of synthetic routes.

Introduction

This compound, identified by the CAS number 141113-36-2 , is a fluorinated aromatic alcohol.[1][2] Its molecular structure, featuring a difluorophenyl group attached to an allylic alcohol, makes it a valuable building block in medicinal chemistry. The presence of the difluorophenyl moiety is a common feature in many modern antifungal drugs, contributing to enhanced metabolic stability and target binding affinity. This compound serves as a key precursor for constructing the core structures of complex antifungal molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 141113-36-2 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| Appearance | White to off-white or light yellow solid |

| Storage | Store in a cool, dry, and well-ventilated area |

Role in Pharmaceutical Synthesis: The Posaconazole Pathway

This compound is a crucial intermediate in the multi-step synthesis of Posaconazole, a broad-spectrum triazole antifungal agent. It provides the core difluorophenyl-containing fragment that is elaborated to form the tetrahydrofuran ring of the final drug molecule. The synthetic route to Posaconazole highlights the importance of this intermediate in achieving the desired stereochemistry and molecular complexity.

Below is a diagram illustrating the synthetic workflow from a precursor to this compound and its subsequent conversion in the synthesis of a key Posaconazole intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Significance of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure, physicochemical properties, and synthetic pathways of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. As a key intermediate in the synthesis of potent triazole antifungal agents, this compound holds significant interest for the pharmaceutical and medicinal chemistry sectors. This document consolidates available data, presents detailed experimental protocols, and visualizes key synthetic and mechanistic pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Molecular Structure and Identification

This compound is an aromatic alcohol characterized by a propenol backbone attached to a 2,4-difluorinated phenyl ring. The presence of the difluorophenyl group is a critical pharmacophore in many modern antifungal drugs.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 141113-36-2 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| SMILES | C=C(CO)C1=C(C=C(C=C1)F)F |

| InChI | InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,12H,1,5H2 |

Physicochemical Properties

Comprehensive experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes predicted and known data for this compound and its analogs.

| Property | Value | Source/Method |

| Appearance | Expected to be a colorless to pale yellow liquid | General properties of similar aromatic alcohols |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). Limited solubility in water. | General properties of similar aromatic alcohols |

| pKa | ~14.07 (Predicted) | Chemicalize |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Vinyl H | 5.0 - 5.5 | Singlet (or narrow multiplet) | Two distinct singlets are expected for the two geminal vinyl protons. |

| Methylene H (-CH₂OH) | 4.0 - 4.5 | Singlet | The chemical shift is influenced by the adjacent double bond and hydroxyl group. |

| Hydroxyl H (-OH) | Variable (1.5 - 4.0) | Broad Singlet | The chemical shift is dependent on concentration and solvent. |

| Aromatic H | 6.8 - 7.5 | Multiplets | Complex splitting pattern due to fluorine-proton coupling. |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Quaternary Vinyl C | 140 - 150 | Attached to the difluorophenyl ring. |

| Methylene Vinyl C | 110 - 120 | Terminal vinyl carbon. |

| Methylene C (-CH₂OH) | 60 - 70 | Carbon of the primary alcohol. |

| Aromatic C | 100 - 165 | Complex pattern with C-F coupling. Carbons directly attached to fluorine will show large one-bond C-F coupling constants. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Vinyl) | 1640 - 1680 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-O Stretch | 1000 - 1200 | Strong |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 170. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M-17), a hydroxymethyl radical (M-31), and fragmentation of the difluorophenyl ring.

Experimental Protocols

Synthesis of this compound

Proposed Synthetic Pathway:

Step-by-Step Protocol (Adapted):

-

Friedel-Crafts Alkylation: In a reaction vessel, 1,3-difluorobenzene is reacted with 2-chloro-2-methyloxirane in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an appropriate solvent (e.g., dichloromethane) at low temperature. The reaction mixture is stirred until completion, followed by quenching with water and extraction of the organic phase. The solvent is removed under reduced pressure to yield 2-chloro-1-(2,4-difluorophenyl)propan-2-ol.

-

Dehydration: The resulting alcohol is then subjected to dehydration. This can be achieved by heating with a strong acid catalyst, such as sulfuric acid, or by using other dehydrating agents like phosphorus pentoxide. This step will likely yield a mixture of alkene isomers, including the desired 1-(1-(chloromethyl)vinyl)-2,4-difluorobenzene.

-

Hydrolysis: The chlorinated intermediate is then hydrolyzed to the corresponding alcohol. This can be accomplished by reacting it with an aqueous base, such as sodium hydroxide, followed by neutralization and extraction.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Workflow for Synthesis and Purification:

Biological Significance and Applications

This compound serves as a crucial building block for the synthesis of various triazole antifungal agents. The 2,4-difluorophenyl moiety is a key structural feature in several clinically important antifungal drugs, including fluconazole and voriconazole.

Mechanism of Action of Derived Antifungal Agents

The primary mechanism of action for triazole antifungals derived from this precursor is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Signaling Pathway of Ergosterol Biosynthesis Inhibition:

By inhibiting CYP51, these antifungal agents deplete ergosterol levels and cause the accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane fluidity and the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death. The high affinity and specificity of the 2,4-difluorophenyl group for the active site of fungal CYP51 contribute to the potent antifungal activity of these drugs.[3]

Antifungal Activity of Derived Compounds

Numerous studies have demonstrated the potent in vitro and in vivo antifungal activity of triazole derivatives incorporating the 2-(2,4-difluorophenyl) scaffold against a broad spectrum of pathogenic fungi, including Candida species and Aspergillus species.[4] The minimum inhibitory concentration (MIC) values for these compounds are often in the low microgram per milliliter range.

| Fungal Species | Typical MIC Range for Derived Triazoles (µg/mL) |

| Candida albicans | 0.12 - 16 |

| Candida glabrata | 0.5 - >64 |

| Candida krusei | 0.25 - 16 |

| Cryptococcus neoformans | 0.25 - 8 |

| Aspergillus fumigatus | 0.25 - 4 |

Note: The MIC values are highly dependent on the specific chemical modifications made to the this compound core structure.

Conclusion

This compound is a molecule of significant interest in the field of medicinal chemistry, primarily for its role as a key precursor in the synthesis of potent triazole antifungal agents. While detailed experimental data on the compound itself is sparse, its structural features and the well-established biological activity of its derivatives underscore its importance in the development of new therapies for fungal infections. This guide provides a foundational understanding of its molecular structure, predicted properties, and the mechanistic basis for the antifungal activity of the compounds derived from it, thereby serving as a valuable resource for researchers in the field. resource for researchers in the field.

References

- 1. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]

- 2. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optically active antifungal azoles: synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2,4-Difluorophenyl)prop-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The predicted data is based on established principles of spectroscopy and analysis of structurally similar compounds. This guide also includes detailed, generalized experimental protocols for acquiring such spectroscopic data, intended to serve as a practical reference for researchers in the field.

Chemical Structure

IUPAC Name: this compound Molecular Formula: C₉H₈F₂O Molecular Weight: 170.16 g/mol CAS Number: 141113-36-2[1]

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation charts and spectral data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.45 | m | 1H | Ar-H |

| ~6.80 - 6.95 | m | 2H | Ar-H |

| ~5.50 | s | 1H | =CH₂ (vinylic) |

| ~5.35 | s | 1H | =CH₂ (vinylic) |

| ~4.40 | s | 2H | -CH₂OH (allylic) |

| ~2.0 - 3.0 (broad) | s | 1H | -OH |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162 (dd, J ≈ 250, 12 Hz) | C-F (aromatic) |

| ~160 (dd, J ≈ 250, 12 Hz) | C-F (aromatic) |

| ~145 | C=CH₂ (vinylic) |

| ~132 (dd, J ≈ 10, 3 Hz) | C-H (aromatic) |

| ~125 (dd, J ≈ 15, 4 Hz) | C-C (aromatic) |

| ~115 | =CH₂ (vinylic) |

| ~112 (dd, J ≈ 21, 4 Hz) | C-H (aromatic) |

| ~104 (t, J ≈ 26 Hz) | C-H (aromatic) |

| ~65 | -CH₂OH (allylic) |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | =C-H stretch (vinylic and aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1650 | Medium | C=C stretch (vinylic) |

| ~1610, ~1500 | Medium to Strong | C=C stretch (aromatic) |

| ~1270 | Strong | C-F stretch (aromatic) |

| ~1140 | Strong | C-F stretch (aromatic) |

| 1300 - 1000 | Strong | C-O stretch (alcohol) |

| 1000 - 650 | Strong | =C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted Mass Spectral Fragmentation (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 170 | [M]⁺ (Molecular Ion) |

| 152 | [M - H₂O]⁺ |

| 141 | [M - CHO]⁺ |

| 139 | [M - CH₂OH]⁺ |

| 127 | [C₇H₄F₂]⁺ |

| 113 | [C₆H₃F₂]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum using a 400 or 500 MHz spectrometer.

-

Typical parameters: 30° pulse, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

IR Spectroscopy

-

Sample Preparation (Thin Film): If the compound is a liquid, place a small drop between two salt plates (e.g., NaCl or KBr). If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane or acetone), apply a drop to a single salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition:

-

Obtain a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-400, to detect the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound for researchers and professionals in drug development. While the presented NMR, IR, and MS data are predicted, they offer valuable insights into the expected spectral characteristics of this compound. The included experimental protocols serve as a practical resource for the laboratory synthesis and analysis of this and related molecules. The comprehensive approach outlined, combining predictive data with established analytical workflows, is crucial for the efficient characterization of novel chemical entities.

References

"2-(2,4-Difluorophenyl)prop-2-en-1-ol" solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 2-(2,4-Difluorophenyl)prop-2-en-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of the chemical compound this compound. Given the limited publicly available data on this specific molecule, this document also outlines standard experimental protocols and workflows applicable to the characterization of similar active pharmaceutical ingredients (APIs).

Core Compound Properties

| Property | Value | Source |

| CAS Number | 141113-36-2 | [2] |

| Molecular Formula | C9H8F2O | [2][3] |

| Molecular Weight | 170.16 g/mol | [2] |

| Purity | 95% | [2] |

| Appearance | Typically a colorless to pale yellow liquid (inferred) | [1] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |

| Qualitative Solubility | Expected to be soluble in organic solvents (e.g., ethanol, dichloromethane) with limited solubility in water.[1] |

Solubility Assessment

The solubility of an active pharmaceutical ingredient is a critical parameter that influences its bioavailability and formulation development.[4][5] The following are standard methodologies for determining the solubility of a compound like this compound.

Experimental Protocols

1. Thermodynamic (Equilibrium) Solubility Assay - Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration of the substance that can dissolve in a solvent at a specific temperature to form a saturated solution.[4][6]

-

Objective: To determine the intrinsic solubility of the compound in various solvents.

-

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, dichloromethane).

-

Shake-flask apparatus or orbital shaker in a temperature-controlled environment.

-

Filtration apparatus (e.g., 0.45 µm syringe filters).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).[4]

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

After incubation, allow the suspensions to settle.

-

Filter the supernatant to remove any undissolved solid.[4] Care must be taken to avoid adsorption of the compound onto the filter material.[7]

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

2. Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[5]

-

Objective: To rapidly assess the aqueous solubility of a compound from a DMSO stock solution.

-

Methods:

-

Nephelometric Assay: This method measures the light scattering caused by undissolved particles as the compound precipitates from the aqueous solution.[4] A series of dilutions are made from the DMSO stock into an aqueous buffer, and the turbidity is measured.

-

Direct UV Assay: In this method, undissolved particles are removed by filtration, and the concentration of the dissolved compound is quantified by UV absorbance.[4]

-

-

General Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

Add a small volume of the stock solution to an aqueous buffer.

-

Measure the resulting precipitation or the concentration of the dissolved compound after a short incubation period.

-

Solubility Testing Workflow

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8]

Experimental Protocols

1. Forced Degradation (Stress Testing)

Stress testing is conducted to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[9]

-

Objective: To evaluate the susceptibility of this compound to degradation under harsh conditions.

-

Conditions to Test:

-

Hydrolysis: The compound is exposed to acidic, basic, and neutral aqueous solutions over a range of pH values.[9]

-

Oxidation: The compound is treated with an oxidizing agent (e.g., hydrogen peroxide).

-

Photolysis: The compound is exposed to light of a specified wavelength (e.g., UV and visible light).

-

Thermal Degradation: The compound is subjected to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).[9]

-

-

Procedure:

-

Prepare solutions or solid samples of the compound.

-

Expose the samples to the stress conditions for a defined period.

-

At specified time points, analyze the samples using a stability-indicating analytical method (typically HPLC) to separate and quantify the parent compound and any degradation products.

-

2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life or re-test period of the API under defined storage conditions.[8]

-

Objective: To establish the stability profile of the API under recommended storage and shipping conditions.

-

Storage Conditions (as per WHO/ICH guidelines): [8][9][10]

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (only required if significant change occurs during accelerated testing).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Procedure:

-

Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[9][11]

-

Place the samples in stability chambers maintained at the specified conditions.

-

At defined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and test for relevant attributes.[9][11]

-

Attributes to be tested should include those susceptible to change, such as appearance, assay, degradation products, and any other critical quality attributes.[9]

-

Stability Testing Workflow

Caption: General workflow for API stability testing.

Conclusion

While specific experimental data on the solubility and stability of this compound are limited, this guide provides the necessary framework for its comprehensive characterization. By employing standard pharmaceutical testing methodologies such as the shake-flask method for thermodynamic solubility and following ICH guidelines for stability testing, researchers and drug development professionals can generate the critical data needed for formulation development and regulatory submissions. The provided workflows offer a logical progression for these experimental assessments.

References

- 1. Buy 1-(2,5-Difluorophenyl)prop-2-en-1-ol (EVT-13741017) [evitachem.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 2-(2,4-Difluorophenyl)-propen-1-ol [chemicalbook.com]

- 4. Solubility Test | AxisPharm [axispharm.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. fdaghana.gov.gh [fdaghana.gov.gh]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. database.ich.org [database.ich.org]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)prop-2-en-1-ol: Synthesis, Properties, and Role as a Key Antifungal Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a pivotal intermediate in the synthesis of potent triazole antifungal agents, most notably Posaconazole. This document details its chemical properties, outlines a key synthetic pathway with generalized experimental protocols, and presents its known physicochemical data in a structured format. While direct biological activity and specific signaling pathways of this intermediate are not extensively documented, this guide explores the biological context of its primary derivative, Posaconazole, to underscore its significance in medicinal chemistry and drug development.

Introduction

This compound, a fluorinated allylic alcohol, holds significant importance in the pharmaceutical industry as a critical building block. Its structural features, particularly the difluorophenyl group and the reactive allyl alcohol moiety, make it an ideal precursor for the construction of complex heterocyclic systems. The primary application of this compound lies in its role as a key intermediate in the multi-step synthesis of Posaconazole, a broad-spectrum second-generation triazole antifungal agent. The synthesis of this intermediate is a crucial step that influences the overall yield and purity of the final active pharmaceutical ingredient (API). This guide aims to consolidate the available scientific and patent literature on this compound to serve as a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 141113-36-2 |

| Molecular Formula | C₉H₈F₂O |

| Molecular Weight | 170.16 g/mol |

| Appearance | Not Reported (likely an oil or low melting solid) |

| Boiling Point | Not Reported |

| Melting Point | Not Reported |

| Solubility | Not Reported (expected to be soluble in common organic solvents) |

| pKa | Not Reported |

Note: Some physical properties have not been explicitly reported in the reviewed literature.

Synthesis of this compound

The most prominently described synthetic route to this compound is a three-step process commencing from 2-chloro-2',4'-difluoroacetophenone[1][2]. This pathway involves an initial acetoxylation, followed by a Wittig methylenation, and concluding with a hydrolysis step.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound. It is important to note that specific quantitative data such as precise reagent amounts, reaction times, and yields are not consistently available in the public domain and would require optimization in a laboratory setting.

Step 1: Synthesis of 2-Acetoxy-2',4'-difluoroacetophenone (Acetoxylation)

-

Principle: This step involves the nucleophilic substitution of the alpha-chloro group of 2-chloro-2',4'-difluoroacetophenone with an acetate group. The use of sodium iodide can facilitate the reaction through the in-situ formation of a more reactive iodo-intermediate (Finkelstein reaction).

-

Generalized Protocol:

-

To a solution of 2-chloro-2',4'-difluoroacetophenone in a suitable aprotic polar solvent such as dimethylformamide (DMF), add sodium acetate and a catalytic amount of sodium iodide[1][2].

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain 2-acetoxy-2',4'-difluoroacetophenone.

-

Step 2: Synthesis of this compound acetate (Wittig Reaction)

-

Principle: This is a key carbon-carbon bond-forming reaction where the ketone carbonyl group of 2-acetoxy-2',4'-difluoroacetophenone is converted into a methylene group using a phosphorus ylide (Wittig reagent). The ylide is typically generated in situ by treating a phosphonium salt with a strong base.

-

Generalized Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in an anhydrous aprotic solvent such as tetrahydrofuran (THF)[1][2].

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C) and add a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium, dropwise to generate the ylide (a color change is typically observed).

-

After stirring for a period to ensure complete ylide formation, add a solution of 2-acetoxy-2',4'-difluoroacetophenone in the same anhydrous solvent dropwise to the ylide solution at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or HPLC).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the residue by column chromatography to afford this compound acetate.

-

Step 3: Synthesis of this compound (Hydrolysis)

-

Principle: The final step involves the hydrolysis of the acetate ester to yield the desired allyl alcohol. This is typically achieved under basic conditions.

-

Generalized Protocol:

-

Dissolve this compound acetate in a mixture of a water-miscible organic solvent, such as dioxane or THF, and water[1][2].

-

Add a base, such as potassium hydroxide or sodium hydroxide, to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography if necessary.

-

Quantitative Data

Specific yields and purity data for the synthesis of this compound are not consistently reported across the literature. The following table is a template for recording such data.

Table 2: Synthesis Data for this compound and Intermediates

| Step | Product | Starting Material | Yield (%) | Purity (%) |

| 1 | 2-Acetoxy-2',4'-difluoroacetophenone | 2-Chloro-2',4'-difluoroacetophenone | Not Reported | Not Reported |

| 2 | This compound acetate | 2-Acetoxy-2',4'-difluoroacetophenone | Not Reported | Not Reported |

| 3 | This compound | This compound acetate | Not Reported | Not Reported |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.5 | m | 1H | Aromatic CH |

| ~ 6.8 - 7.0 | m | 2H | Aromatic CH |

| ~ 5.4 - 5.6 | s (or d) | 1H | Vinylic CH₂ |

| ~ 5.2 - 5.4 | s (or d) | 1H | Vinylic CH₂ |

| ~ 4.3 - 4.5 | s | 2H | -CH₂OH |

| ~ 1.8 - 2.5 | br s | 1H | -OH |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 164 (dd) | Aromatic C-F |

| ~ 145 - 150 | Quaternary vinylic C |

| ~ 130 - 133 (m) | Aromatic CH |

| ~ 120 - 125 (dd) | Quaternary aromatic C |

| ~ 115 - 120 | Vinylic CH₂ |

| ~ 110 - 113 (dd) | Aromatic CH |

| ~ 103 - 105 (t) | Aromatic CH |

| ~ 65 - 70 | -CH₂OH |

Table 5: Expected Key IR and MS Data for this compound

| Spectroscopic Method | Key Expected Signals |

| FT-IR (neat) | ~3300-3400 cm⁻¹ (broad, O-H stretch), ~3080 cm⁻¹ (vinylic C-H stretch), ~1640 cm⁻¹ (C=C stretch), ~1600, 1500 cm⁻¹ (aromatic C=C stretch), ~1270, 1140 cm⁻¹ (C-F stretch) |

| MS (EI) | m/z 170 (M⁺), fragments corresponding to loss of H₂O, CH₂OH, and fragments of the difluorophenyl ring. |

Biological Activity and Significance

There is a lack of published data on the direct biological activity of this compound. Its primary role in the scientific literature is as a synthetic intermediate. The significance of this compound is therefore intrinsically linked to the biological activity of the final products derived from it.

Role as an Intermediate for Posaconazole

This compound is a crucial precursor in the synthesis of Posaconazole, a potent, broad-spectrum triazole antifungal agent. The subsequent steps in the synthesis of Posaconazole from this intermediate involve a series of complex transformations to construct the tetrahydrofuran core and attach the side chains.

Mechanism of Action of Posaconazole

Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately resulting in the inhibition of fungal growth and cell death.

Conclusion

This compound is a specialty chemical of high value in the synthesis of advanced antifungal agents. While detailed public information on its synthesis and direct biological effects is limited, its established role as a key intermediate for Posaconazole highlights its importance. This guide has consolidated the available information on its synthesis and properties and placed it within the broader context of its application in medicinal chemistry. Further research into optimizing its synthesis and exploring any potential intrinsic biological activities could be of interest to the scientific community.

References

The Latent Antifungal Potential of 2-(2,4-Difluorophenyl)prop-2-en-1-ol: A Technical Review of Structurally Related Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper explores the potential biological activity of the novel compound, 2-(2,4-Difluorophenyl)prop-2-en-1-ol. While direct experimental data on this specific molecule is not publicly available, a comprehensive review of structurally analogous compounds reveals a strong and consistent pattern of significant antifungal activity. This document synthesizes the existing research on these related molecules to build a robust hypothesis for the biological potential of this compound, focusing on its likely mechanism of action, and provides an overview of the experimental protocols used to evaluate such compounds. The evidence strongly suggests that the 2-(2,4-difluorophenyl) moiety is a key pharmacophore for potent antifungal agents, positioning this compound as a promising candidate for further investigation in the development of new antimycotic therapies.

Introduction

The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health. This has created an urgent need for the discovery and development of novel antifungal agents with improved efficacy and safety profiles. The 2-(2,4-difluorophenyl) scaffold has been identified as a critical component in a number of potent antifungal drugs, most notably in the azole class of antifungals. This paper examines the potential biological activity of this compound, a compound sharing this key structural feature. In the absence of direct studies on this molecule, this guide provides an in-depth analysis of its close structural analogs to predict its likely therapeutic potential and mechanism of action.

Analysis of Structurally Related Compounds

A substantial body of research exists for compounds that incorporate the 2-(2,4-difluorophenyl) core structure, often in combination with a modified propanol side chain. These studies consistently demonstrate significant in vitro antifungal activity across a range of pathogenic fungi.

Key Analogs and Their Antifungal Activity

Several classes of compounds structurally related to this compound have been synthesized and evaluated for their antifungal properties. A predominant theme in this research is the modification of the prop-2-en-1-ol side chain, often incorporating a triazole moiety, to mimic the structure of established azole antifungals like fluconazole.

For instance, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols have been synthesized and shown to exhibit potent activity against various fungi, including Microsporum lanosum, Cryptococcus neoformans, and Candida albicans[1]. Similarly, novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates, which can be considered derivatives of the core structure, have demonstrated antifungal activities superior to both fluconazole and ketoconazole against certain Candida species[2].

The consistent finding of potent antifungal activity in these closely related structures strongly suggests that the this compound scaffold is a promising starting point for the development of new antifungal drugs.

Quantitative Data on Related Compounds

The in vitro antifungal efficacy of these related compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following table summarizes representative MIC values for key analogs against various fungal pathogens.

| Compound Class | Fungal Strain | MIC (μg/mL) | Reference |

| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols | Candida albicans | 0.25 - 8 | [1] |

| Cryptococcus neoformans | 0.125 - 4 | [1] | |

| Aspergillus fumigatus | 1 - 16 | [1] | |

| 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates | Candida albicans | 0.015 - 0.5 | [2] |

| Candida glabrata | 0.03 - 1 | [2] | |

| Aspergillus fumigatus | 0.25 - 4 | [2] | |

| N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones | Candida albicans | Potent in vitro activity | [3] |

| 1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-(4-substituted phenyl)-2(1H,3H)-imidazolones | Candida albicans | Potent in vitro and in vivo activity | [4] |

| Aspergillus fumigatus | Extremely strong growth-inhibitory activity | [4] |

Postulated Mechanism of Action

Based on the mechanism of action of structurally similar and highly active antifungal compounds, it is hypothesized that this compound, or its more elaborated derivatives, would act as an inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and cell death. The 2,4-difluorophenyl group is known to play a crucial role in binding to the active site of the CYP51 enzyme.

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

The evaluation of the antifungal potential of compounds like this compound typically involves a standardized set of in vitro assays.

In Vitro Antifungal Susceptibility Testing

The most common method for determining the in vitro antifungal activity is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various fungal strains.

Materials:

-

Test compound (e.g., this compound)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

Standardized growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in the growth medium.

-

Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized concentration.

-

Incubation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compound. The plates are incubated under appropriate conditions (temperature, time) for fungal growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength.

Caption: A typical experimental workflow for in vitro antifungal susceptibility testing.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive body of research on its close structural analogs provides a compelling case for its potential as an antifungal agent. The consistent and potent antimycotic activity of compounds featuring the 2-(2,4-difluorophenyl) core strongly suggests that this moiety is a key pharmacophore for the inhibition of fungal growth, likely through the disruption of the ergosterol biosynthesis pathway via inhibition of CYP51.

Future research should focus on the synthesis and direct biological evaluation of this compound and its simple derivatives. In vitro antifungal susceptibility testing against a broad panel of pathogenic fungi would be the critical first step in validating the hypothesis put forth in this whitepaper. Subsequent studies could explore its mechanism of action through enzyme inhibition assays and investigate its potential for in vivo efficacy in animal models of fungal infection. The structural simplicity of this compound, combined with the strong antifungal precedent of its analogs, makes it a highly attractive candidate for further investigation in the quest for new and effective antifungal therapies.

References

- 1. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optically active antifungal azoles. VI. Synthesis and antifungal activity of N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazo l-1- yl)propyl]-N'-(4-substituted phenyl)-3(2H,4H)-1,2,4-triazolones and 5(1H,4H)-tetrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optically active antifungal azoles. VIII. Synthesis and antifungal activity of 1-[(1R,2R)-2-(2,4-difluoro- and 2-fluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]- 3-(4-substituted phenyl)-2(1H,3H)-imidazolones and 2-imidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2,4-Difluorophenyl)prop-2-en-1-ol: An Analysis of Publicly Available Data on its Mechanism of Action

Notice to the Reader: As of the latest search, there is a significant lack of publicly available scientific literature, experimental data, and research pertaining to the mechanism of action, biological targets, and pharmacological properties of the chemical compound "2-(2,4-Difluorophenyl)prop-2-en-1-ol". Extensive searches of academic, patent, and chemical databases have not yielded any specific information regarding its biological activity.

The information that is available is currently limited to its identification as a chemical entity, including its structural formula and availability through various chemical suppliers. There are no published studies that describe its effects on biological systems, its potential therapeutic applications, or the molecular pathways it may interact with.

Consequently, the core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research data in the public domain.

Researchers, scientists, and drug development professionals interested in this compound would need to conduct initial exploratory studies, such as high-throughput screening, target identification assays, and in vitro/in vivo pharmacological profiling, to begin elucidating its potential mechanism of action. Without such primary research, any discussion of its biological function would be purely speculative.

This document serves to report the current void of information and will be updated if and when relevant scientific data on "this compound" becomes publicly available.

An In-depth Technical Guide to 2-(2,4-Difluorophenyl)prop-2-en-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and the potential applications of 2-(2,4-Difluorophenyl)prop-2-en-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and established chemical principles to offer a predictive yet thorough analysis. This guide is intended to support researchers and professionals in drug discovery and chemical synthesis by providing a foundational understanding of this key intermediate.

Introduction

This compound is a fluorinated allylic alcohol of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of advanced antifungal agents, such as voriconazole. The presence of the difluorophenyl moiety is known to enhance the metabolic stability and potency of pharmaceutical compounds. This guide will delve into the predicted physicochemical properties, a plausible synthetic route, expected spectral characteristics, and the chemical behavior of this important building block.

Predicted Physical and Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | 141113-36-2 | Publicly available data. |

| Molecular Formula | C₉H₈F₂O | Calculated from structure. |

| Molecular Weight | 170.16 g/mol | Calculated from atomic weights. |

| Appearance | Colorless to pale yellow liquid | Based on analogous compounds like 2-phenylprop-2-en-1-ol. |

| Melting Point | Not available; likely low | The non-fluorinated analog, 2-phenylprop-2-en-1-ol, has a melting point of 18-19 °C[1]. Fluorination can influence melting point, but it is expected to be a low-melting solid or liquid at room temperature. |

| Boiling Point | Not available; predicted to be >200 °C at atmospheric pressure | The boiling point of the non-fluorinated analog, 2-phenylprop-2-en-1-ol, is not well-documented. However, related compounds like 2-phenyl-2-propanol boil at 202 °C[2][3]. The presence of fluorine is expected to increase the boiling point due to increased molecular weight and polarity. |

| Density | Not available; predicted to be >1.1 g/mL | The density of 2-phenylprop-2-en-1-ol is not readily available. The introduction of two fluorine atoms significantly increases the molecular weight relative to the non-fluorinated analog, leading to an expected increase in density. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane) and sparingly soluble in water. | Allylic alcohols generally show good solubility in organic solvents. The difluorophenyl group will increase hydrophobicity, likely reducing water solubility compared to simpler alcohols. |

| Stability | Stable under standard conditions. The carbon-fluorine bond is exceptionally strong, contributing to high thermal and chemical stability[4][5]. Avoid strong oxidizing agents. | Fluorinated aromatic compounds are known for their enhanced stability[4][6]. Allylic alcohols can be sensitive to strong acids and oxidizing conditions. |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves a Grignard reaction between a vinyl Grignard reagent and 2',4'-difluoroacetophenone.

Experimental Workflow

Detailed Methodology

Materials:

-

Vinyl bromide (1.2 equivalents)

-

Magnesium turnings (1.5 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

2',4'-Difluoroacetophenone (1.0 equivalent)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of vinyl bromide in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by gentle warming and then maintained by the rate of addition. After the addition is complete, the mixture is refluxed for 30 minutes to ensure complete formation of vinylmagnesium bromide.

-

Grignard Reaction: The solution of 2',4'-difluoroacetophenone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the key features of the NMR and IR spectra can be predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment and Rationale |

| ¹H NMR | ~7.2-7.5 ppm (m, 1H), ~6.8-7.0 ppm (m, 2H) | Aromatic protons of the difluorophenyl ring. The proton between the two fluorine atoms will be a multiplet at a higher chemical shift, while the other two aromatic protons will be multiplets at a lower chemical shift. |

| ~5.3 ppm (s, 1H), ~5.1 ppm (s, 1H) | Vinylic protons (=CH₂). These will appear as two distinct singlets or narrow multiplets. | |

| ~4.3 ppm (s, 2H) | Methylene protons (-CH₂OH). These will likely appear as a singlet adjacent to the hydroxyl group. | |

| ~2.0-3.0 ppm (br s, 1H) | Hydroxyl proton (-OH). The chemical shift will be variable and dependent on concentration and solvent. | |

| ¹³C NMR | ~158-163 ppm (dd, J ≈ 250, 12 Hz) | Aromatic carbons attached to fluorine (C-F). |

| ~145 ppm | Vinylic quaternary carbon (C=CH₂). | |

| ~130-132 ppm (m) | Aromatic carbons. | |

| ~115 ppm | Vinylic methylene carbon (=CH₂). | |

| ~111 ppm (dd, J ≈ 21, 4 Hz) | Aromatic C-H ortho to a fluorine. | |

| ~104 ppm (t, J ≈ 26 Hz) | Aromatic C-H between two fluorines. | |

| ~65 ppm | Methylene carbon (-CH₂OH). | |

| IR | ~3300-3400 cm⁻¹ (broad) | O-H stretch of the alcohol. |

| ~3080 cm⁻¹ | =C-H stretch of the vinyl group. | |

| ~2850-2950 cm⁻¹ | C-H stretch of the methylene group. | |

| ~1640 cm⁻¹ | C=C stretch of the vinyl group. | |

| ~1600, 1500 cm⁻¹ | C=C stretches of the aromatic ring. | |

| ~1100-1300 cm⁻¹ | C-F stretches of the difluorophenyl group. | |

| ~1050 cm⁻¹ | C-O stretch of the primary alcohol. |

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay between the allylic alcohol functionality and the difluorophenyl group.

Reactivity of the Allylic Alcohol

The allylic alcohol moiety is a versatile functional group that can undergo a variety of transformations:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

-

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions.

-

Epoxidation: The double bond can be epoxidized to form an oxirane ring.

-

Rearrangement: Allylic rearrangements can occur under certain conditions, particularly in the presence of acid.

Influence of the Difluorophenyl Group

The 2,4-difluorophenyl group has a significant impact on the molecule's properties:

-

Electronic Effects: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring and the adjacent functional groups.

-

Metabolic Stability: The strong carbon-fluorine bonds enhance the molecule's resistance to metabolic degradation, a key feature in drug design[4][6].

-

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties.

Role in Antifungal Synthesis

This compound is a crucial precursor in the synthesis of triazole antifungal agents like voriconazole. The general synthetic strategy involves the conversion of the allylic alcohol to a more complex intermediate that can be cyclized to form the triazole ring system.

References

- 1. 2-phenylprop-2-en-1-ol | 6006-81-1 [sigmaaldrich.com]

- 2. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-Difluorophenyl)prop-2-en-1-ol, a key intermediate in the development of modern antifungal agents. This document details two primary synthetic routes: the hydrolysis of a vinyl chloride precursor and a Grignard reaction-based approach. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented. Furthermore, this guide elucidates the biological significance of this compound as a precursor to triazole antifungals and illustrates the ergosterol biosynthesis pathway, the target of these therapeutic agents.

Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds, most notably the triazole class of antifungal drugs. The presence of the difluorophenyl moiety is a common feature in many modern agrochemicals and pharmaceuticals, often enhancing metabolic stability and binding affinity to biological targets. This guide explores the chemical synthesis of this important allylic alcohol, providing detailed methodologies and relevant biological context for researchers in the field of drug discovery and development.

Synthetic Routes and Mechanisms

Two principal synthetic strategies for the preparation of this compound are outlined below.

Route 1: Hydrolysis of 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

This route involves the initial synthesis of a vinyl chloride intermediate, which is subsequently hydrolyzed to the desired allylic alcohol.

2.1.1. Synthesis of Intermediate: 1-(1-Chloromethylvinyl)-2,4-difluorobenzene

The synthesis of the key intermediate, 1-(1-chloromethylvinyl)-2,4-difluorobenzene, can be achieved through a multi-step process starting from 1,3-difluorobenzene and 2-chloromethyl epoxy propane, as detailed in patent CN105777486A.

-

Step 1: Friedel-Crafts Alkylation. 1,3-difluorobenzene reacts with 2-chloromethyl epoxy propane in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-(2,4-difluorophenyl)-1-chloro-3-propanol.

-

Step 2: Dehydration. The resulting chlorohydrin is then dehydrated using a reagent like potassium hydrogen sulfate in a suitable solvent such as chlorobenzene, upon heating, to form 1-(1-chloromethylvinyl)-2,4-difluorobenzene.

2.1.2. Hydrolysis to this compound

The vinyl chloride intermediate can be converted to the target allylic alcohol via hydrolysis. This reaction is analogous to the hydrolysis of allyl chloride.

Experimental Protocol (Hypothetical):

-

To a stirred solution of 1-(1-chloromethylvinyl)-2,4-difluorobenzene (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF or acetone), add a basic metal compound such as calcium hydroxide (1.5 eq).

-

Heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Estimated):

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| 1-(1-Chloromethylvinyl)-2,4-difluorobenzene | 190.61 | 1.0 | 1.0 |

| Calcium Hydroxide | 74.09 | 1.5 | 1.5 |

| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |

| This compound | 170.16 | 75-85 (Est.) | >95 (Post-purification) |

Route 2: Grignard Reaction

A Grignard reaction offers a direct method to form the carbon-carbon bond and the alcohol functionality in a single step. Two variations of this approach are plausible.

2.2.1. Variant A: Reaction of 2,4-Difluorophenylmagnesium Bromide with Acrolein

Experimental Protocol (Hypothetical):

-

Prepare the Grignard reagent by adding a solution of 1-bromo-2,4-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to a stirred suspension of magnesium turnings (1.1 eq) under an inert atmosphere.

-

After the formation of the Grignard reagent is complete, cool the solution to 0 °C.

-

Slowly add a solution of freshly distilled acrolein (1.0 eq) in anhydrous THF to the Grignard reagent, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data (Estimated):

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| 1-Bromo-2,4-difluorobenzene | 192.99 | 1.0 | 1.0 |

| Magnesium | 24.31 | 1.1 | 1.1 |

| Acrolein | 56.06 | 1.0 | 1.0 |

| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |

| This compound | 170.16 | 60-70 (Est.) | >95 (Post-purification) |

2.2.2. Variant B: Reaction of Vinylmagnesium Bromide with 2,4-Difluorobenzaldehyde

Experimental Protocol (Hypothetical):

-

Prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous THF under an inert atmosphere.

-

Cool the Grignard reagent solution to 0 °C.

-

Slowly add a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Follow the workup and purification procedure as described in Variant A.

Quantitative Data (Estimated):

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| Vinyl Bromide | 106.95 | 1.1 | 1.1 |

| Magnesium | 24.31 | 1.2 | 1.2 |

| 2,4-Difluorobenzaldehyde | 142.10 | 1.0 | 1.0 |

| Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |

| This compound | 170.16 | 65-75 (Est.) | >95 (Post-purification) |

Visualization of Synthetic Pathways

Caption: Overview of synthetic routes to this compound.